

5-Bromo-4-fluoroisatoic Anhydride: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: 5-Bromo-4-fluoroisatoic anhydride

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the chemical properties, synthesis, and reactivity of **5-Bromo-4-fluoroisatoic anhydride**, a valuable building block in medicinal chemistry and organic synthesis. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the field of drug development, offering insights into the handling, application, and experimental protocols related to this compound. All quantitative data is presented in structured tables, and key experimental workflows and reaction mechanisms are visualized using Graphviz diagrams.

Introduction

5-Bromo-4-fluoroisatoic anhydride, also known by its systematic name 6-Bromo-7-fluoro-2H-3,1-benzoxazine-2,4(1H)-dione, is a halogenated heterocyclic compound that has garnered interest as a versatile precursor in the synthesis of a variety of bioactive molecules. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the aromatic ring, offers multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents. This guide aims to consolidate the available technical information on this compound, providing a foundation for its effective utilization in research and development.

Chemical and Physical Properties



5-Bromo-4-fluoroisatoic anhydride is a solid at room temperature, typically appearing as a faint orange to faint red powder[1]. A summary of its key chemical and physical properties is provided in Table 1. While specific experimental values for melting point, boiling point, and solubility are not widely reported in the literature, data for analogous compounds such as 5-bromoisatoic anhydride and 5-fluoroisatoic anhydride suggest a high melting point, likely with decomposition.

Table 1: Chemical and Physical Properties of 5-Bromo-4-fluoroisatoic Anhydride

Property	Value	Source
IUPAC Name	6-Bromo-7-fluoro-2H-3,1- benzoxazine-2,4(1H)-dione	-
Synonyms	5-Bromo-4-fluoroisatoic anhydride	[1]
CAS Number	1440535-66-9	[1]
Molecular Formula	C ₈ H ₃ BrFNO ₃	[1]
Molecular Weight	260.02 g/mol	[1]
Appearance	Faint orange to faint red powder	[1]
Melting Point	Data not available. (For comparison, 5-Bromoisatoic anhydride: 280-285 °C, dec.)	[2]
Boiling Point	Data not available.	
Solubility	Data not available. (Isatoic anhydrides are generally soluble in DMF and DMSO).	

Spectroscopic Data

Detailed spectroscopic data for **5-Bromo-4-fluoroisatoic anhydride** is not readily available in public databases. However, based on the known spectra of similar isatoic anhydride



derivatives, the following characteristic spectral features can be anticipated:

- ¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region, with coupling patterns influenced by the bromine and fluorine substituents. The N-H proton of the anhydride ring typically appears as a broad singlet at a downfield chemical shift.
- ¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbons of the anhydride functionality, in addition to the signals corresponding to the aromatic carbons. The carbon atoms directly bonded to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (in the case of ¹³C-¹°F coupling).
- FTIR: The infrared spectrum will be dominated by two strong carbonyl stretching bands characteristic of the anhydride group, typically observed in the region of 1750-1850 cm⁻¹ and 1700-1780 cm⁻¹. N-H stretching vibrations would be observed around 3200-3300 cm⁻¹.
- Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (260.02 g/mol), with a characteristic isotopic pattern due to the presence of a bromine atom.

Synthesis

A specific, detailed experimental protocol for the synthesis of **5-Bromo-4-fluoroisatoic anhydride** is not explicitly documented in readily accessible literature. However, a general and widely applicable method for the preparation of isatoic anhydrides involves the oxidation of the corresponding indole derivative. This approach can be adapted for the synthesis of the target molecule.

Experimental Protocol: General Synthesis of Isatoic Anhydrides from Indoles

This protocol is a general representation and may require optimization for the specific synthesis of **5-Bromo-4-fluoroisatoic anhydride**.

Materials:

- 5-Bromo-4-fluoro-1H-indole (starting material)
- Oxone® (Potassium peroxymonosulfate)



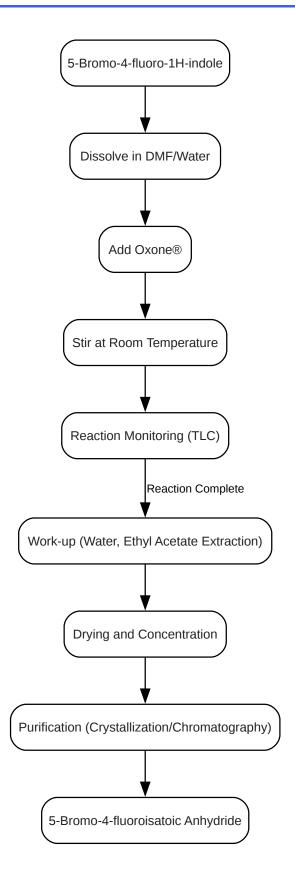
- Dimethylformamide (DMF)
- Water
- Ethyl acetate
- Sodium sulfate (anhydrous)

Procedure:

- Dissolve 1 mmol of the 5-bromo-4-fluoro-1H-indole in a 4:1 mixture of DMF and water (10 mL).
- Add 4 mmol of Oxone® to the solution.
- Stir the reaction mixture vigorously at room temperature overnight.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with 25 mL of water.
- Extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic extracts and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- The crude product can be purified by crystallization or column chromatography on silica gel.

Logical Workflow for the Synthesis of **5-Bromo-4-fluoroisatoic Anhydride**





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Caption: General synthetic workflow for **5-Bromo-4-fluoroisatoic anhydride**.



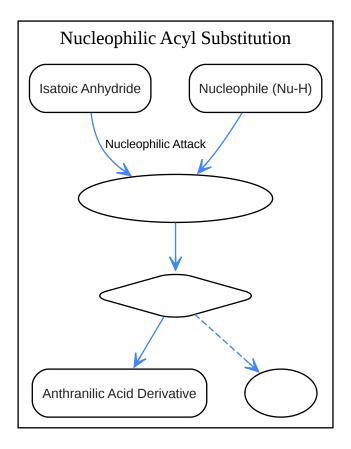
Reactivity and Applications

Isatoic anhydrides are valuable electrophilic reagents that undergo nucleophilic acyl substitution reactions. The anhydride ring is susceptible to opening upon reaction with a wide range of nucleophiles, leading to the formation of anthranilic acid derivatives. This reactivity makes **5-Bromo-4-fluoroisatoic anhydride** a key intermediate in the synthesis of various heterocyclic compounds with potential applications in drug discovery.

5.1. Ring-Opening Reactions with Nucleophiles

The reaction of isatoic anhydrides with nucleophiles typically proceeds via an initial attack at one of the carbonyl carbons, leading to the opening of the anhydride ring. The regioselectivity of the attack can be influenced by the nature of the nucleophile and the substituents on the aromatic ring. Common nucleophiles include amines, alcohols, and thiols.

Signaling Pathway of Nucleophilic Attack on Isatoic Anhydride



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Caption: Mechanism of isatoic anhydride ring-opening by a nucleophile.

5.2. Applications in Heterocyclic Synthesis

The anthranilic acid derivatives formed from the ring-opening of **5-Bromo-4-fluoroisatoic anhydride** can be further cyclized to generate a diverse array of heterocyclic systems, including:

- Quinazolinones: Reaction with amines followed by cyclization is a common route to substituted quinazolinones, a scaffold present in numerous pharmaceuticals.
- Benzodiazepines: Condensation with amino acids can lead to the formation of the benzodiazepine core structure, known for its anxiolytic and anticonvulsant properties.
- Acrinones: Reaction with active methylene compounds can provide access to acridonebased structures.

The presence of the bromo and fluoro substituents on the **5-Bromo-4-fluoroisatoic anhydride** scaffold allows for further diversification of the resulting heterocyclic products through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) or nucleophilic aromatic substitution.

Safety and Handling

While a specific safety data sheet (SDS) for **5-Bromo-4-fluoroisatoic anhydride** is not universally available, it should be handled with the standard precautions for laboratory chemicals. Based on the data for similar compounds, it may cause skin and eye irritation.

Recommended Handling Precautions:

- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Work in a well-ventilated area, preferably in a fume hood.
- Avoid inhalation of dust and contact with skin and eyes.
- In case of contact, wash the affected area thoroughly with water.



• Store in a cool, dry place away from incompatible materials.

Conclusion

5-Bromo-4-fluoroisatoic anhydride is a promising building block for the synthesis of complex heterocyclic molecules of interest in medicinal chemistry. Its reactivity, coupled with the potential for further functionalization of its halogen substituents, makes it a valuable tool for the generation of diverse chemical libraries for drug discovery programs. This guide has summarized the currently available information on its chemical properties, synthesis, and reactivity to aid researchers in its effective application. Further investigation into its specific physical properties and the development of optimized synthetic protocols will undoubtedly enhance its utility in the scientific community.

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